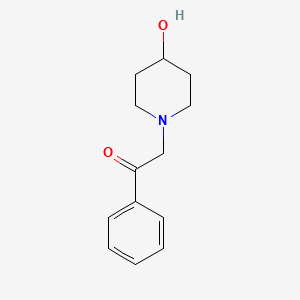

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone

Description

Properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-6-8-14(9-7-12)10-13(16)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMNBGIVIZFWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561100 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86518-55-0 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using 4-Hydroxypiperidine

A common approach involves reacting 1-phenylethanone derivatives bearing a good leaving group (e.g., halides or tosylates) with 4-hydroxypiperidine under basic conditions. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon adjacent to the ketone.

-

- Starting material: 1-phenylethanone derivative with leaving group (e.g., 2-bromo-1-phenylethanone)

- Nucleophile: 4-hydroxypiperidine

- Base: Potassium carbonate or potassium phosphate

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or tetrahydrofuran (THF)

- Temperature: 60–120 °C

- Time: 16–30 hours

-

- Milling of the base (e.g., potassium phosphate) prior to reaction can enhance reaction rate and yield.

- Anhydrous conditions are preferred to avoid side reactions.

- The reaction typically yields the desired product with high selectivity and minimal by-products.

Palladium-Catalyzed Coupling Reactions

Though more common in related ketone syntheses, palladium-catalyzed cross-coupling reactions can be adapted for the preparation of substituted phenylethanones. For example, coupling of aryl halides with piperidine derivatives under palladium catalysis.

-

- Catalyst: Palladium(II) acetate with phosphine ligands (e.g., triphenylphosphine)

- Base: Piperidine or other amines to facilitate coupling

- Solvent: Mixtures of toluene and NMP or DMF

- Temperature: 80–100 °C

- Time: 16–27 hours

-

- Avoids use of tungsten-based catalysts.

- Uses commercially available and EINECS-registered intermediates.

- Avoids hazardous oxidants like hydrogen peroxide.

Hydration of Alkynyl Precursors

An alternative route involves hydration of alkynylpyridine or phenylacetylene derivatives to form the ketone intermediate, which can then be coupled with 4-hydroxypiperidine.

-

- Starting material: 5-ethynyl-2-methylpyridine or phenylacetylene derivatives

- Catalyst: Acidic medium such as sulfuric acid in toluene

- Temperature: 50–80 °C

- Time: 2–16 hours

- Work-up: Extraction with ethyl acetate, drying, and crystallization

-

- Typically >90% molar yield for the hydration step.

Direct Hydroxylation and Functionalization

Recent photochemical methods enable direct hydroxylation of phenylacetophenone derivatives to introduce hydroxyalkyl groups under mild conditions using light irradiation and photocatalysts.

-

- Photocatalyst: Organic dyes such as 4DPAIPN

- Light source: White light irradiation (e.g., 23 W)

- Solvent: Ethyl acetate or mixtures with hexane

- Time: 90 minutes to 5 hours

-

- Mild conditions, short reaction times.

- Avoids harsh reagents and high temperatures.

Data Table Summarizing Key Preparation Parameters

| Method | Starting Materials | Catalyst/Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-bromo-1-phenylethanone + 4-hydroxypiperidine | K2CO3, K3PO4 | DMF, NMP, THF | 60–120 | 16–30 | High | Milling base improves yield; anhydrous needed |

| Pd-catalyzed coupling | Aryl halide + piperidine derivative | Pd(OAc)2 + phosphine ligands | Toluene/NMP, DMF | 80–100 | 16–27 | ~83 | Avoids tungsten catalysts and hazardous oxidants |

| Hydration of alkynyl precursors | 5-ethynyl-2-methylpyridine | H2SO4 (acidic) | Toluene | 50–80 | 2–16 | >90 | Followed by coupling with piperidine |

| Photochemical hydroxylation | Phenylacetophenone derivatives | 4DPAIPN (photocatalyst) | EtOAc/Hexane | Ambient | 1.5–5 | Moderate | Mild, light-driven, short reaction time |

Research Findings and Observations

The nucleophilic substitution method is robust and widely used, with reaction conditions optimized to balance reaction rate and selectivity. Milling of the base and choice of solvent significantly affect the yield and purity of the product.

Palladium-catalyzed methods provide an alternative with good yields and avoid the use of hazardous oxidants, making them attractive for scale-up and industrial applications.

Hydration of alkynyl precursors is a high-yielding preparative step for key intermediates, which can then be functionalized further.

Photochemical methods represent an emerging green chemistry approach, reducing reaction times and energy consumption.

Across methods, maintaining anhydrous and inert atmosphere conditions improves product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-oxopiperidin-1-yl)-1-phenylethanone.

Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)-1-phenylethanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives

a. 2-[(2R,6S)-6-[(2R)-2-Hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone

- Structure : Contains a methyl-piperidine ring with a hydroxyethyl-phenylethyl substituent.

- ADME Profile : Favorable pharmacokinetic properties, including blood-brain barrier permeability, were predicted .

b. 2-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-1-phenylethanone (Compound 18)

- Structure : Piperazine ring substituted with a trifluoromethylphenyl group.

- Activity : Demonstrated 70% inhibition in mice writhing tests and 116% latency increase in hot plate tests, indicating potent analgesic effects. It also showed efficacy in neuropathic pain models without sedation .

c. 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

- Structure : Chlorophenyl group at position 2 and 4-hydroxypiperidine.

- Properties: Molecular weight 253.72 g/mol, CAS 1156927-06-6.

Sulfonyl and Halogenated Derivatives

a. 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone (Compound 4)

- Synthesis: Derived from sodium 4-chlorobenzene sulfinate and 2-bromo-1-phenylethanone via halogenation .

- Activity : Exhibited antifungal effects against Candida species, likely due to sulfonyl and halogen groups disrupting fungal membrane integrity .

b. 2-(4-Chlorophenylsulfonyl)-1-Phenylethanone (Compound 2)

- Properties : Intermediate in synthesizing halogenated derivatives. Synthesized in acetic acid with KCl and H₂O₂ .

Heterocyclic and Fluorescent Derivatives

a. (Z)-2-[Phenanthridin-6(5H)-ylidene]-1-phenylethanone BF₂ Complexes

- Structure: Phenanthridine fused with phenylethanone and BF₂ groups.

- Properties : Exhibited solid-state fluorescence and solvatochromic effects. Substituents like tetraphenylethene (TPE) induced morphology-dependent emission, useful in optoelectronics .

b. 2-(1H-Benzimidazol-2-yl)-1-phenylethanone Oxime

Comparative Data Table

Key Research Findings and Trends

Neuroactive Potential: Piperidine/piperazine derivatives show strong binding to neurological targets (e.g., AChE, σ receptors), making them candidates for treating neurodegenerative diseases and pain .

Antifungal Activity : Halogen-sulfonyl hybrids disrupt fungal membranes, with bromo/chloro groups enhancing potency .

Fluorescence and Material Science : BF₂ complexes and benzimidazole derivatives demonstrate tunable photophysical properties for sensors and OLEDs .

Biological Activity

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring with a hydroxyl group and a phenyl group attached to an ethanone moiety. This compound has been investigated for various biological activities, including antimicrobial, anticancer, neuroprotective, and antioxidant properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the reaction of piperidine derivatives with phenylacetone or related compounds. The specific synthetic routes can vary based on desired purity and yield.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

Piperidine derivatives have been reported to possess antiproliferative effects against multiple cancer cell lines. Studies indicate that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Preclinical studies have demonstrated its potential in inhibiting metastasis in animal models .

Neuroprotective Effects

The compound has shown promise in neuroscience research, particularly for its neuroprotective effects. It may act as an inhibitor of pro-tumorigenic receptors and provide protection against oxidative stress-related neuronal damage. Studies have indicated that it can enhance neuronal viability and reduce reactive oxygen species (ROS) levels in neuronal cells .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro assays, such as DPPH radical scavenging and ABTS radical cation decolorization assays, reveal its ability to neutralize free radicals and prevent oxidative damage. This activity is crucial for potential therapeutic applications in diseases associated with oxidative stress .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

- Cancer Cell Line Studies : In experiments using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

- Neuroprotection in SH-SY5Y Cells : Treatment with the compound resulted in a significant decrease in ROS levels and improved cell viability under oxidative stress conditions.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyacetophenone | Hydroxy group on phenyl ring | Known for its antioxidant properties |

| N-(4-Hydroxyphenyl)acetamide | Acetamide derivative of 4-hydroxyphenol | Exhibits analgesic properties |

| 1-(4-Hydroxyphenyl)ethanone | Simple ketone with a hydroxyl group | Potential use in anti-inflammatory applications |

| Piperonal | Aromatic aldehyde with piperidine-like structure | Used as a flavoring agent and fragrance |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone in academic settings?

The compound can be synthesized via Mannich reaction methodologies. A typical protocol involves reacting acetophenone derivatives with formaldehyde and a secondary amine (e.g., 4-hydroxypiperidine) in an alcoholic solvent under reflux. For example, analogous structures like 2-(dimethylamino)-1-phenylethanone are synthesized via Mannich reactions with formaldehyde and dimethylamine, followed by purification via recrystallization (e.g., methanol) . Adjust stoichiometry (1:1:1 molar ratio of ketone, amine, and formaldehyde) and monitor reaction progress via TLC.

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) for structure determination. For example, compounds like 2-(4-chlorophenyl)-1-phenylethanone were resolved using SHELX, with thermal vibration parameters and 50% probability ellipsoids for atomic positions . Ensure crystals are grown via slow evaporation (e.g., methanol/water mixtures) and validate hydrogen bonding networks using Olex2 or Mercury.

Q. What analytical techniques are critical for characterizing this compound?

- NMR : Use - and -NMR to confirm regiochemistry. For example, analogous compounds (e.g., 2-(2-aminothiazol-4-yl)-1-phenylethanone) show carbonyl peaks at δ ~200 ppm in -NMR .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water mobile phase).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] for CHNO: calc. 219.12).

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance limits reactivity?

Contradictions in yields (e.g., 40–69% for benzothiazepine derivatives) highlight the need for stepwise optimization :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.

- Catalysis : Test Lewis acids (e.g., ZnCl) to activate carbonyl groups.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining yield.

Q. What pharmacological assays are suitable for evaluating its neuropathic pain activity?

Follow protocols for structurally related arylpiperazine derivatives :

- In Vivo Models :

- Formalin Test (Phase II pain inhibition): Administer 20 mg/kg i.p. and measure licking/biting duration (0–30 min post-injection).

- Hot Plate Test : Measure latency (sec) to hindpaw withdrawal at 55°C; effective compounds increase latency by >100% vs. controls.

- SAR Analysis : Modify the piperidine hydroxyl group to assess hydrogen-bonding effects on target engagement.

Q. How can computational modeling predict its binding affinity for neurological targets?

Use molecular docking (AutoDock Vina) against μ-opioid receptors or serotonin transporters:

- Prepare the ligand (optimized geometry at B3LYP/6-31G* level).

- Dock into crystal structures (e.g., PDB: 4DJH) with flexible side chains.

- Validate with MD simulations (NAMD, 100 ns) to assess binding stability.

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms?

For keto-enol tautomerism:

- Variable Temperature NMR : Monitor chemical shift changes (e.g., δ 5.5 ppm for enolic protons) from 25°C to −40°C .

- IR Spectroscopy : Compare carbonyl stretches (~1700 cm for ketone vs. ~1650 cm for enol).

Q. How does the hydroxyl group on piperidine influence solubility and bioavailability?

- LogP Calculation : Use ChemDraw or ACD/Labs to predict lipophilicity (target LogP ~2.5 for CNS penetration).

- Salt Formation : React with HCl to improve aqueous solubility (e.g., hydrochloride salt).

- Prodrug Design : Acetylate the hydroxyl group to enhance absorption, followed by enzymatic hydrolysis in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.